1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro-

Description

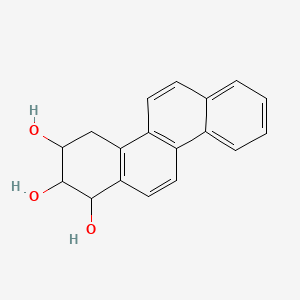

1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a partially hydrogenated chrysene backbone (1,2,3,4-tetrahydro modification) and three hydroxyl groups (-OH) at the 1, 2, and 3 positions.

Properties

CAS No. |

84498-37-3 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

1,2,3,4-tetrahydrochrysene-1,2,3-triol |

InChI |

InChI=1S/C18H16O3/c19-16-9-15-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17(20)18(16)21/h1-8,16-21H,9H2 |

InChI Key |

XLEMBLGVZMOUGS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- typically involves the hydrogenation of chrysene derivatives. One common method is the catalytic hydrogenation of chrysene using palladium or platinum catalysts under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of 1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Further reduction can lead to fully hydrogenated products.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or alkylated

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include hydroxylated and hydrogenated chrysene derivatives, as well as tetrahydro-modified PAHs with distinct parent frameworks (Table 1).

Table 1: Structural Comparison of Tetrahydro Chrysene Derivatives

Key Observations :

- The number and position of hydroxyl groups significantly influence reactivity and solubility. For example, 1,2,3,4-Chrysenetetrol (four -OH groups) has a higher molecular weight (296.32 g/mol) than dihydro or triol derivatives .

- Partial vs. full hydrogenation impacts conjugation: Tetrahydro derivatives lack aromaticity in saturated rings, reducing UV absorption compared to fully aromatic chrysene .

Pharmacological Profiles

Tetrahydro PAH derivatives are studied for bioactivity, though data on chrysene-specific compounds is sparse. Insights from related systems include:

Table 2: Pharmacological Activity of Tetrahydro-Modified Compounds

Comparison with Chrysene Derivatives :

Physicochemical Properties

Table 3: Physicochemical Properties of Selected Compounds

Notable Trends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.